molecular formula C7H15NOS B13064992 3-[2-(Ethylsulfanyl)ethoxy]azetidine

3-[2-(Ethylsulfanyl)ethoxy]azetidine

Cat. No.: B13064992
M. Wt: 161.27 g/mol
InChI Key: AAIBZALFEJHJFL-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)ethoxy]azetidine is a chemical compound with the molecular formula C7H15NOS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylsulfanyl)ethoxy]azetidine typically involves the reaction of azetidine with 2-(ethylsulfanyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate nucleophilic substitution on the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as distillation or chromatography, are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylsulfanyl)ethoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-[2-(Ethylsulfanyl)ethoxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylsulfanyl)ethoxy]azetidine involves its interaction with specific molecular targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various chemical reactions. The ethylsulfanyl group can participate in redox reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.

Uniqueness

3-[2-(Ethylsulfanyl)ethoxy]azetidine is unique due to its four-membered ring structure, which imparts higher ring strain compared to aziridines and pyrrolidines. This increased strain makes it more reactive and suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-(2-ethylsulfanylethoxy)azetidine

InChI

InChI=1S/C7H15NOS/c1-2-10-4-3-9-7-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

AAIBZALFEJHJFL-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1CNC1

Origin of Product

United States

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